molecular formula C18H25NO3 B195949 N-Methyl-3-pyrrolidinyl Cyclopentylmandelate CAS No. 13118-11-1

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate

Cat. No. B195949
CAS RN: 13118-11-1
M. Wt: 303.4 g/mol
InChI Key: OVGMKPGXRHJNKJ-UHFFFAOYSA-N
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Description

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate (NMPCM) is an organic compound that has been studied extensively as a potential therapeutic agent. NMPCM is a cyclic amide derivative of mandelic acid, and has been found to possess a number of unique properties that make it an attractive candidate for a variety of research applications.

Scientific Research Applications

Pyrrolidines in Modern Science

Pyrrolidines, like N-Methyl-3-pyrrolidinyl Cyclopentylmandelate, are significant heterocyclic organic compounds with various applications in medicine and industry, such as in dyes and agrochemicals. Their study is crucial for modern science. A research by Żmigrodzka et al. (2022) focused on pyrrolidines synthesis through [3+2] cycloaddition, showing the reaction's polar nature and potential for similar reactions with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Biomedical Implications

In the field of medicinal chemistry, pyrrolidines have been synthesized and evaluated for their biological effects. For instance, the synthesis and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines were conducted by de Costa et al. (1992), indicating their significance as sigma ligands and potential in developing novel therapeutic agents (de Costa et al., 1992).

Application in Antibiotic Development

Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing premafloxacin, an antibiotic for veterinary pathogens. This highlights the role of such compounds in antibiotic development (Fleck et al., 2003).

Dendrimers in Biology and Pharmacology

The creation of dendrimers with pyrrolidine as a surface group, as discussed by Rajakumar et al. (2010), illustrates the importance of pyrrolidines in biology and pharmacology. These dendrimers have applications in medicinal chemistry due to their unique structural properties (Rajakumar et al., 2010).

Cognitive Disorders and Therapeutic Applications

Research by Lin et al. (1997) on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) shows the compound's potential in treating cognitive disorders. ABT-089, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, has been shown to have positive effects in models of cognitive enhancement, illustrating the therapeutic potential of pyrrolidines in cognitive disorders (Lin et al., 1997).

properties

IUPAC Name

(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGMKPGXRHJNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927111
Record name 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate
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Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate

CAS RN

13118-11-1
Record name 1-Methyl-3-pyrrolidinyl α-cyclopentyl-α-hydroxybenzeneacetate
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Record name N-Methyl-3-pyrrolidinyl cyclopentylmandelate
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Record name 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate
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Record name 1-methylpyrrolidin-3-yl cyclopentylphenylglycolate
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Record name 1-METHYLPYRROLIDIN-3-YL-2-CYCLOPENTYL-2-HYDROXY-2-PHENYLACETATE
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Synthesis routes and methods

Procedure details

A solution of 2 (2.20 g, 9.4 mmol) and N-methyl-3-pyrrolidinol (0.3, 1.30 g, 13 mmol) in 40 ml of n-heptane was heated until 20 ml of heptane had been distilled. About 0.003 g of sodium was added, and the solution was stirred and heated for 2 h as the distillation was continued. More heptane was added at such a rate as to keep the reaction volume constant. Additional sodium was added at the end of an hour. The solution was then cooled and extracted with 3N HCl. The acid extract was made alkaline with concentrated NaOH and extracted three times with ether. Removal of the dried ether solution gave a crude oil. Flash chromatography of the crude product on silica gel with 8:1 EtOAc:EtOH gave pure product 4 (2.053 g, 72%). Analysis for C18H25NO3. Calcd: C, 71.26; H, 8.31; N, 4.62. Found: C, 71.55; H, 8.44; N, 4.68. 1H NMR (CDCl3, 500 MHz): 1.27-1.35, 1.40-1.47, 1.54-1.60, 1.75-1.90 [8H, m, (CH2)4], 2.12-2.30, 2.52-2.57, 2.64-2.81 (6H, m CH2NCH2CH2), 2.33, 2.36 (3H, 2s, NCH3), 2.93 [(1H, p, CHC(OH)], 3.83 (1H, bs, OH), 5.23 (1H, m, CO2CH), 7.23-7.36, 7.64-7.67 (5H, m, Ph) ppm.
Name
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0 (± 1) mol
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0 (± 1) mol
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Quantity
2.2 g
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1.3 g
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40 mL
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20 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ji, W Wu, X Dai, N Mori, J Wu… - Journal of pharmacy …, 2005 - Wiley Online Library
… methyl cyclopentylmandelate 2; (iii) transesterification (Franko & Lunsford 1960) of 2 with 1-methyl-3pyrrolidinol (3) in heptane to give N-methyl-3-pyrrolidinyl cyclopentylmandelate 4; …
Number of citations: 32 onlinelibrary.wiley.com

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